![molecular formula C8H8N2O6S B2534835 ([(4-Nitrophenyl)sulfonyl]amino)acetic acid CAS No. 15054-44-1](/img/structure/B2534835.png)

([(4-Nitrophenyl)sulfonyl]amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

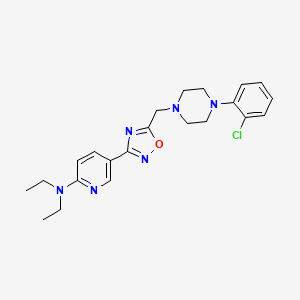

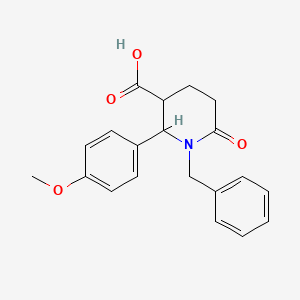

“([(4-Nitrophenyl)sulfonyl]amino)acetic acid” is a compound that contains a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . It is related to other compounds such as “([(4-aminophenyl)sulfonyl]amino)acetic acid” and “([(4-acetylamino)phenyl]sulfonyl]amino)acetic acid” which have been studied for their properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel sulfonamide compound, “([(4-nitrophenyl)sulfonyl]tryptophan” (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a nitrobenzene moiety and an acetic acid group. The compound “([(4-nitrophenyl)sulfonyl]tryptophan” (DNSPA), which is structurally similar, was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .Chemical Reactions Analysis

The nitro group in the compound can participate in electrophilic aromatic substitution reactions . In general, the function of a catalyst in these reactions is to generate an electrophilic substituting agent from the given reagents .Physical And Chemical Properties Analysis

Nitro compounds are known to have high dipole moments, falling between 3.5 D and 4.0 D, depending on the nature of the substituent . They also exhibit strong infrared bands at about 1550cm−1 and 1375cm−1 .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs) for Environmental Remediation

A study reviewed the degradation of acetaminophen, a different compound, by advanced oxidation processes (AOPs), highlighting the importance of such methods in breaking down recalcitrant compounds in the environment. This research underlines the broader category of chemical research aimed at environmental protection and remediation, where compounds like “([(4-Nitrophenyl)sulfonyl]amino)acetic acid” could potentially play a role in the development of new AOPs or as subjects for degradation studies to understand their environmental impact (Qutob et al., 2022).

Antibody Development for Environmental and Food Analysis

Antibody-based methods for environmental and food analysis have been explored, particularly in the development of ELISA and related techniques. These methods target various chemicals, including herbicides and toxic metabolites. The research into antibody development and application in assays can be relevant for detecting and quantifying compounds similar to “this compound” in various matrices, emphasizing the compound's potential involvement in environmental and food safety studies (Fránek & Hruška, 2018).

Psychiatric Disorder Treatments

Although directly related to drug use, it’s worth noting that research into compounds like N-acetylcysteine (distinct from “this compound”) explores their potential in treating psychiatric disorders. This highlights a broader interest in chemical compounds for therapeutic applications beyond their primary uses, which could inspire research into the neurological or psychological implications of various compounds, including “this compound” (Dean et al., 2011).

Corrosion Inhibition

Research into organic corrosion inhibitors for industrial cleaning of metals in acidic solutions is an area where compounds like “this compound” might find application. The study of heteroatom-containing molecules as inhibitors highlights the potential utility of such compounds in protecting metals from corrosion, which is crucial for industrial maintenance and longevity (Goyal et al., 2018).

Analytical Chemistry

In analytical chemistry, particularly in chromatography, the properties and interactions of chemical compounds are fundamental to developing new methods for separating and analyzing chemical mixtures. Research into stationary and mobile phases in hydrophilic interaction chromatography (HILIC) can be relevant to understanding how compounds like “this compound” behave under various chromatographic conditions, which is essential for their identification and quantification in complex samples (Jandera, 2011).

Mecanismo De Acción

Target of Action

It’s known that many bioactive aromatic compounds containing similar structures bind with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds can inhibit certain enzymes, which can lead to a variety of biological effects .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-[(4-nitrophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6S/c11-8(12)5-9-17(15,16)7-3-1-6(2-4-7)10(13)14/h1-4,9H,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNQJRNNXSNVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)

![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)

![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)

![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)